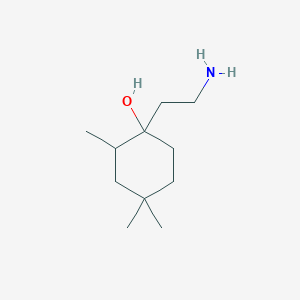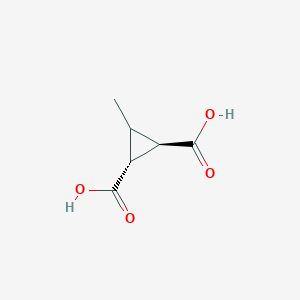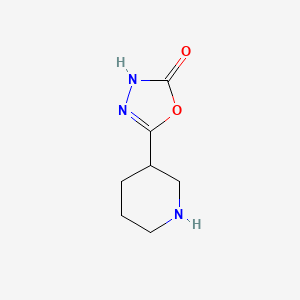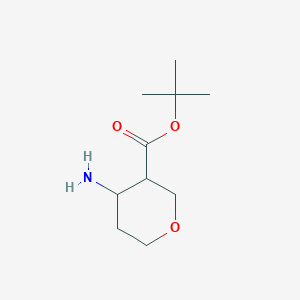
tert-Butyl 4-aminooxane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-aminooxane-3-carboxylate: is a chemical compound with the molecular formula C10H19NO3. It is a derivative of oxane, featuring an amino group and a carboxylate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminooxane-3-carboxylate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The process begins with the reaction of oxane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-aminooxane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-aminooxane-3-carboxylate is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules and serves as a precursor for various chemical reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the development of biochemical assays .
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 4-aminooxane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, affecting their activity. The carboxylate group can participate in ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and as building blocks in organic chemistry.
Uniqueness: tert-Butyl 4-aminooxane-3-carboxylate is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 4-aminooxane-3-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)7-6-13-5-4-8(7)11/h7-8H,4-6,11H2,1-3H3 |
InChI Key |
QISXINKYFFEIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


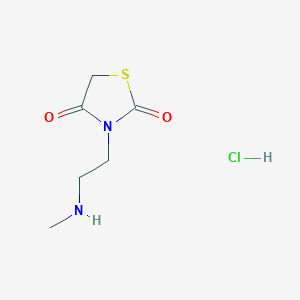
![(Propan-2-yl)({1-[4-(propan-2-yl)phenyl]ethyl})amine](/img/structure/B15261246.png)
![2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15261253.png)


![Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B15261270.png)
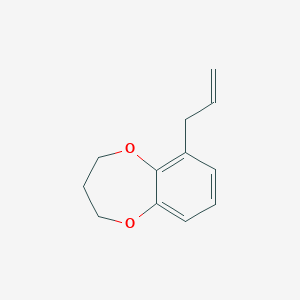
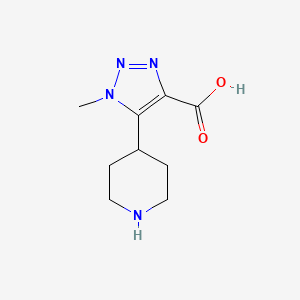
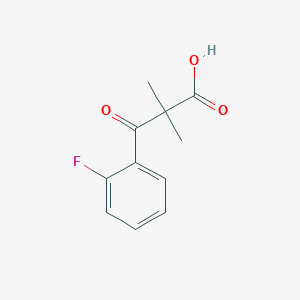
![2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B15261291.png)
![3-[1-(3,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15261305.png)
